3-Methyl-n,n-bis(2-methylpropyl)benzamide
Overview
Description
3-Methyl-n,n-bis(2-methylpropyl)benzamide: is an organic compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring. This particular compound is known for its unique structural features, which include a methyl group and two isobutyl groups attached to the nitrogen atom of the amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-n,n-bis(2-methylpropyl)benzamide typically involves the reaction of 3-methylbenzoic acid with 2-methylpropylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methyl-n,n-bis(2-methylpropyl)benzamide can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, with common reagents including halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 3-methylbenzoic acid derivatives.
Reduction: Formation of 3-methyl-n,n-bis(2-methylpropyl)amine.
Substitution: Formation of halogenated or nitrated benzamide derivatives.
Scientific Research Applications
Chemistry: 3-Methyl-n,n-bis(2-methylpropyl)benzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to investigate enzyme inhibition and receptor binding.
Medicine: The compound has potential applications in drug development, particularly as a lead compound for the design of new therapeutic agents. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an additive in various formulations. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-Methyl-n,n-bis(2-methylpropyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of their biological functions. The presence of the amide group allows for hydrogen bonding interactions, while the hydrophobic isobutyl groups enhance its binding affinity to hydrophobic pockets in proteins.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptors: It can act as an agonist or antagonist at receptor sites, modulating signal transduction pathways.
Comparison with Similar Compounds
N,N-Diisopropylbenzamide: Similar structure but with isopropyl groups instead of isobutyl groups.
3-Methyl-N,N-dimethylbenzamide: Similar structure but with methyl groups instead of isobutyl groups.
N,N-Dibutylbenzamide: Similar structure but with butyl groups instead of isobutyl groups.
Uniqueness: 3-Methyl-n,n-bis(2-methylpropyl)benzamide is unique due to the presence of the isobutyl groups, which provide distinct steric and electronic properties. These features influence its reactivity and binding interactions, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-methyl-N,N-bis(2-methylpropyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-12(2)10-17(11-13(3)4)16(18)15-8-6-7-14(5)9-15/h6-9,12-13H,10-11H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZOCFMEYCNNQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC(C)C)CC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938814 | |
Record name | 3-Methyl-N,N-bis(2-methylpropyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17657-20-4 | |
Record name | NSC34980 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34980 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl-N,N-bis(2-methylpropyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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